Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic acid ester intermediate with a benzene ring. This compound is significant in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and chemical biology. The presence of the boronic acid ester group makes it a valuable intermediate in Suzuki coupling reactions, which are widely used in the synthesis of biaryl compounds.
Preparation Methods
The synthesis of Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a three-step substitution reaction. The process begins with the preparation of the boronic acid ester intermediate, followed by the introduction of the pyrrolidin-1-yl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound is involved in substitution reactions, particularly in Suzuki coupling reactions, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and material science .
Scientific Research Applications
Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki coupling reactions.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the design of anticancer drugs.
Medicine: Research indicates its use in the development of drugs for treating tumors and microbial infections.
Industry: It is used in the production of fluorescent probes for detecting hydrogen peroxide, saccharides, and metal ions
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester intermediate used in organic synthesis.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A similar compound with applications in medicinal chemistry.
4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Used in the synthesis of biaryl compounds and as a reagent in organic chemistry
The uniqueness of this compound lies in its specific structure, which combines the boronic acid ester group with a pyrrolidin-1-yl group, making it versatile for various synthetic applications.
Biological Activity
Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS No. 1256359-85-9) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₈H₂₆BNO₃
- Molecular Weight: 315.22 g/mol
- Storage Conditions: Inert atmosphere at 2-8°C
The biological activity of pyrrolidinyl compounds often involves interactions with various biological targets, including enzymes and receptors. Specifically, the presence of the dioxaborolane moiety may influence the compound's reactivity and binding affinity to target proteins. Research indicates that similar compounds can act as inhibitors or modulators of key signaling pathways involved in cancer and other diseases.
Biological Activity Overview
The biological activities of pyrrolidinyl derivatives have been studied primarily in the context of:
- Anticancer Activity: Compounds with similar structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.
- Neuroprotective Effects: Some pyrrolidinyl compounds exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of similar pyrrolidinyl compounds, it was found that these compounds effectively inhibited the proliferation of various cancer cell lines by targeting specific RTKs. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting a strong therapeutic potential for further development.
Case Study 2: Neuroprotection
Another study highlighted the neuroprotective effects of pyrrolidinyl derivatives in models of oxidative stress-induced neuronal injury. The results indicated that these compounds could reduce apoptosis and promote cell survival through modulation of signaling pathways related to oxidative stress response.
Research Findings
Recent research has focused on synthesizing novel derivatives based on the pyrrolidine scaffold to enhance biological activity and selectivity. For instance:
- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications to the dioxaborolane group significantly impacted the compound's binding affinity to target proteins and its overall biological efficacy.
- In Vivo Studies: Preliminary in vivo studies have demonstrated promising results regarding safety profiles and therapeutic effects in animal models.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)15(20)19-11-5-6-12-19/h7-10H,5-6,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIFPVRUEPSHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674667 | |
Record name | (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-55-5 | |
Record name | (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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